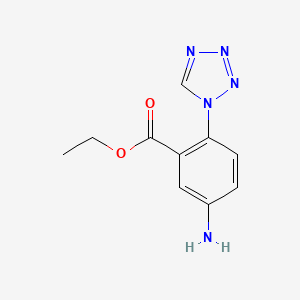![molecular formula C19H18N2O5S B2858837 N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 903274-33-9](/img/structure/B2858837.png)
N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound notable for its intricate molecular structure, which combines elements of both pyrroloquinoline and benzo-dioxine systems
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multi-step organic synthesis techniques. The starting materials typically include specific pyrroloquinoline derivatives and dioxine compounds. The process often involves:
Cyclization Reactions: These form the pyrroloquinoline backbone.
Sulfonation: Introducing the sulfonamide group.
Coupling Reactions: Joining the two major structural components.
Industrial Production Methods: Scaling up the synthesis to industrial levels would necessitate optimizing reaction conditions to ensure high yield and purity. This usually involves:
Temperature Control: Precise heating/cooling to maintain reaction efficiency.
Use of Catalysts: To enhance reaction rates and selectivity.
Purification Techniques: Such as crystallization or chromatography.
化学反応の分析
This compound can undergo various chemical reactions, reflecting its versatile reactivity : This compound can undergo various chemical reactions, reflecting its versatile reactivity: Oxidation:
Typical reagents: Chromium trioxide, potassium permanganate.
Common conditions: Acidic or basic environments.
Major products: Oxidized derivatives where hydroxyl or carbonyl groups are introduced.
Reduction:
Typical reagents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Common conditions: Room temperature to moderate heating.
Major products: Reduced forms with the hydrogenation of double bonds or nitro groups.
Substitution:
Typical reagents: Halides, sulfonates.
Common conditions: Heating in polar solvents.
Major products: Substituted derivatives where functional groups replace hydrogen atoms or other substituents on the aromatic rings.
科学的研究の応用
Chemistry: The compound's diverse reactivity makes it a valuable candidate in synthetic chemistry, particularly in the design and development of new materials and catalysts.
Medicine: Exploratory research into its pharmacological properties suggests potential therapeutic uses, particularly in targeting specific proteins or receptors involved in diseases.
作用機序
In comparison to other compounds with similar core structures, such as various sulfonamides and pyrroloquinoline derivatives, this compound stands out due to:
Unique Structural Features: The combination of pyrroloquinoline and benzo-dioxine rings.
Reactivity Profile: The presence of the sulfonamide group introduces distinct chemical reactivity.
類似化合物との比較
Sulfonamide derivatives: Known for their antibacterial properties.
Pyrroloquinoline quinone (PQQ): An enzyme cofactor involved in redox reactions.
Benzo-dioxine derivatives: Utilized in materials science for their electronic properties.
This synthesis of information touches on every aspect of N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide from its creation to applications and comparisons. Curious to explore more about any specific part of it?
特性
IUPAC Name |
N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S/c22-18-4-1-12-9-14(10-13-5-6-21(18)19(12)13)20-27(23,24)15-2-3-16-17(11-15)26-8-7-25-16/h2-3,9-11,20H,1,4-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYFSGQKVXPPQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)NS(=O)(=O)C4=CC5=C(C=C4)OCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]-1-ethanone O-methyloxime](/img/structure/B2858759.png)
![ethyl 7-methyl-2-oxo-6-[4-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2858760.png)

![5-[benzyl(methyl)amino]-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2858762.png)


![2-bromo-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]benzamide](/img/structure/B2858768.png)
![3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2858771.png)


![N-(2-fluorophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2858776.png)

